2-Methyl-4-heptanone

Description

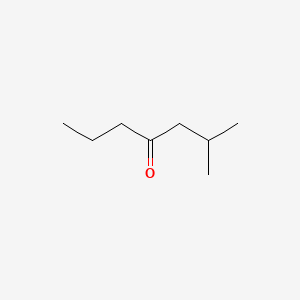

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRJXOYALOGLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060816 | |

| Record name | 4-Heptanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

155 °C | |

| Record name | 2-Methyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

626-33-5 | |

| Record name | 2-Methyl-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanone, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS3PVK5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyl-4-heptanone chemical properties and structure

Abstract: This document provides a comprehensive technical overview of 2-Methyl-4-heptanone, a ketone with applications in various chemical syntheses and as a potential biomarker. This guide details its chemical structure, physicochemical properties, spectroscopic data, and safety information. A detailed experimental protocol for its synthesis is also provided for research and development purposes.

Chemical Structure and Identifiers

This compound, also known as isobutyl propyl ketone, is an aliphatic ketone.[1] Its structure consists of a heptane (B126788) backbone with a carbonyl group at the fourth carbon and a methyl group at the second carbon.

graph "2_Methyl_4_heptanone" {

graph [layout=neato, overlap=false, splines=true, maxiter=5000, bgcolor="#F1F3F4"];

node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", color="#202124"];

// Atom nodes

C1 [label="C", pos="0,0!", fillcolor="#5F6368"];

C2 [label="C", pos="1,0.5!", fillcolor="#5F6368"];

C3 [label="C", pos="2,0!", fillcolor="#5F6368"];

C4 [label="C", pos="3,0.5!", fillcolor="#5F6368"];

C5 [label="C", pos="4,0!", fillcolor="#5F6368"];

C6 [label="C", pos="5,0.5!", fillcolor="#5F6368"];

C7 [label="C", pos="6,0!", fillcolor="#5F6368"];

O8 [label="O", pos="3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C9 [label="C", pos="1,-0.5!", fillcolor="#5F6368"]; // Methyl group branch

// Bond edges

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C7;

C4 -- O8 [style=double, len=0.8];

C2 -- C9;

}

Caption: Workflow for the synthesis of this compound.

Methodology:

Part 1: Synthesis of 2-Methyl-4-heptanol (B13450)

-

Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a reflux condenser with a CaCl₂ tube, and a magnetic stirrer under a nitrogen atmosphere. All glassware must be oven-dried.

-

Grignard Reagent Preparation: Activated magnesium turnings (1.9 g, 78 mmol) and a few iodine crystals are placed in the flask. A solution of 1-chloro-2-methylpropane (B167039) (4.81 g, 52.0 mmol) in 30 mL of dry ether is added dropwise from the funnel at a rate that maintains a gentle reflux.

-

Reaction with Butanal: After the Grignard reagent has formed, the mixture is cooled. A solution of freshly distilled butanal (2.38 g, 33.0 mmol) in 20 mL of dry ether is added dropwise while maintaining the temperature below 10 °C.

-

Workup: The reaction mixture is stirred for an additional hour and then poured into a saturated aqueous solution of NH₄Cl. The ether layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and the solvent is removed under reduced pressure to yield crude 2-methyl-4-heptanol.

Part 2: Oxidation to this compound

-

Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a CaCl₂ tube, and a magnetic stirrer.

-

Oxidation Reaction: A solution of 2-methyl-4-heptanol (2.00 g, 15.3 mmol) in 10 mL of acetic acid is placed in the flask and cooled in a water bath.

-

An aqueous 2.1 M NaOCl solution (14.5 mL) is added dropwise over 30 minutes, keeping the temperature between 15–25 °C.[2]

-

Workup: After the addition, the mixture is stirred for 1.5 hours at room temperature. The product is extracted with ether, and the ethereal solution is washed with 1 N aqueous NaOH to yield the final product, this compound.[2]

Safety and Handling

This compound is a flammable liquid and vapor.[3][4]

Table 3: GHS Hazard Information

Hazard Class Hazard Statement Precautionary Statements Flammable liquids (Category 3) H226: Flammable liquid and vapor P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3][4] P233: Keep container tightly closed.[3][4] P280: Wear protective gloves, eye protection.[3] P403+P235: Store in a well-ventilated place. Keep cool.[3][4]

First Aid Measures:

-

-

Skin Contact: Take off contaminated clothing immediately and rinse the skin with water.[3][4]

-

Eye Contact: Rinse cautiously with water for several minutes.[3]

-

Ingestion: Rinse mouth with water and seek medical advice if feeling unwell.[3][4]

It is recommended to handle this chemical in a well-ventilated area, using personal protective equipment (PPE) such as safety goggles and gloves.[4] Store in a cool, dark, and well-ventilated place away from oxidizing agents.[3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isobutyl Propyl Ketone

This technical guide provides a comprehensive overview of the physical and chemical properties of isobutyl propyl ketone, also known as 2-methyl-4-heptanone. The information is presented to support research, scientific analysis, and drug development applications.

Chemical Identity and Structure

Isobutyl propyl ketone is an aliphatic ketone with the chemical formula C₈H₁₆O.[1] Its structure consists of a heptanone backbone with a methyl group at the second carbon position.

Synonyms: this compound, Isobutyl propyl ketone[2] CAS Number: 626-33-5[3][4]

Figure 1: Chemical Structure of Isobutyl Propyl Ketone.

Physical Properties

The physical characteristics of isobutyl propyl ketone are summarized in the table below. These properties are essential for handling, storage, and various experimental and industrial applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [3][4] |

| Molecular Weight | 128.21 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [5][6] |

| Boiling Point | 155 °C at 760 mmHg | [5][6] |

| Melting Point | -32.24 °C (estimate) | [6] |

| Density | 0.81 g/cm³ | [6] |

| Flash Point | 44 °C (112 °F) (Closed Cup) | [6][7] |

| Water Solubility | 1371 mg/L at 25 °C (estimated) | [5] |

| Refractive Index | 1.4090 to 1.4110 | [6] |

| Vapor Pressure | 2.444 mmHg at 25 °C (estimated) | [5] |

| logP (o/w) | 2.350 (estimated) | [5][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of isobutyl propyl ketone.

The ¹H NMR spectrum of this compound shows characteristic peaks corresponding to the different proton environments in the molecule.[3][8][9]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4][10][11]

The IR spectrum of this compound displays a strong absorption band characteristic of the carbonyl (C=O) group in a ketone.[12][13][14]

Synthesis Protocols

A common and effective method for the synthesis of this compound is a two-step process involving a Grignard reaction followed by oxidation of the resulting secondary alcohol.[10][15][16]

References

- 1. This compound | C8H16O | CID 69378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Heptanone, 2-methyl- [webbook.nist.gov]

- 3. This compound(626-33-5) 1H NMR [m.chemicalbook.com]

- 4. This compound(626-33-5) 13C NMR spectrum [chemicalbook.com]

- 5. This compound, 626-33-5 [thegoodscentscompany.com]

- 6. This compound CAS#: 626-33-5 [m.chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Solved ^1H NMR spectrum of the ketone (this compound) | Chegg.com [chegg.com]

- 9. Solved Shown below is the structure and ^1H NMR spectrum of | Chegg.com [chegg.com]

- 10. pure.rug.nl [pure.rug.nl]

- 11. bovinedb.ca [bovinedb.ca]

- 12. 4-Heptanone, 2-methyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(626-33-5) IR Spectrum [chemicalbook.com]

- 15. Buy this compound | 626-33-5 [smolecule.com]

- 16. The Synthesis Of An Alkene 4-Methylcyclohexanol - 470 Words | Bartleby [bartleby.com]

The Elusive Presence of 2-Methyl-4-heptanone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-heptanone, a ketone with a characteristic fruity odor, has been identified in various natural contexts, including as an insect pheromone. However, its occurrence within the plant kingdom appears to be limited and is not extensively documented. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, including its known presence, a hypothetical biosynthetic pathway based on related compounds, and standardized protocols for its detection and quantification.

Natural Occurrence

The primary and most cited instance of this compound in the botanical world is in the plant Plectranthus glabratus[1][2]. Despite this reported occurrence, detailed studies quantifying the concentration of this compound in Plectranthus glabratus or identifying it in other plant species are conspicuously absent from the current scientific literature. This suggests that this compound is not a common volatile organic compound (VOC) in most plant species.

Quantitative Data

To date, there is a significant lack of quantitative data regarding the concentration of this compound in any plant species. The table below summarizes the current state of knowledge.

| Plant Species | Family | Tissue/Organ | Concentration | Reference |

| Plectranthus glabratus | Lamiaceae | Not Specified | Not Reported | [1][2] |

| Other Plant Species | - | - | Not Detected/Not Reported | - |

This knowledge gap presents an opportunity for further research to explore the essential oils and volatile profiles of Plectranthus species and other related genera to quantify the abundance of this ketone.

Hypothetical Biosynthetic Pathway

While a specific biosynthetic pathway for this compound in plants has not been elucidated, a plausible pathway can be hypothesized based on the well-characterized biosynthesis of other methyl ketones, such as 2-undecanone (B123061) and 2-tridecanone, in wild tomato (Solanum habrochaites)[1][3][4][5][6]. This pathway originates from the fatty acid biosynthesis process within the plastids.

The key steps are catalyzed by two enzymes:

-

Methylketone Synthase 2 (MKS2): A thioesterase that hydrolyzes a specific β-ketoacyl-ACP (acyl carrier protein) intermediate from the fatty acid synthesis cycle to release a free β-keto acid[3][5][6].

-

Methylketone Synthase 1 (MKS1): A decarboxylase that acts on the liberated β-keto acid to produce the corresponding methyl ketone[3][5][6].

For the synthesis of this compound (an 8-carbon ketone), the likely precursor would be a β-keto-iso-octanoyl-ACP. The following diagram illustrates this hypothetical pathway.

Experimental Protocols

The detection and quantification of this compound in plant tissues can be achieved using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and suitable for the analysis of volatile compounds.

Sample Preparation and Extraction

-

Plant Material: Fresh plant tissue (e.g., leaves, flowers) should be used. A representative sample of approximately 1-5 grams is recommended.

-

Homogenization: The plant material should be flash-frozen in liquid nitrogen and ground to a fine powder to ensure efficient extraction of volatiles.

-

Vial Preparation: The powdered sample is transferred to a 20 mL headspace vial. An internal standard (e.g., a known concentration of a related, non-native ketone like 2-methyl-3-heptanone) should be added for accurate quantification. A saturated solution of sodium chloride (NaCl) can be added to the vial to increase the volatility of the analytes. The vial is then hermetically sealed with a PTFE/silicone septum.

HS-SPME Procedure

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is suitable for the extraction of a broad range of volatile and semi-volatile compounds, including ketones.

-

Incubation and Extraction: The sealed vial is incubated at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.

GC-MS Analysis

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is appropriate for separating the volatile compounds.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C) and gradually ramp up to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

-

Identification and Quantification

-

Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard. The mass spectrum should show characteristic fragments for this compound.

-

Quantification: A calibration curve is constructed using known concentrations of the this compound standard. The concentration of the compound in the plant sample is then calculated based on the peak area ratio of the analyte to the internal standard.

The following workflow diagram illustrates the experimental procedure.

Conclusion

The natural occurrence of this compound in plants is a topic that requires further investigation. While its presence in Plectranthus glabratus is noted, the lack of quantitative data and reports in other species suggests it is not a widespread plant volatile. The biosynthetic pathway for methyl ketones in wild tomato provides a solid foundation for hypothesizing how this compound could be produced in plants. The provided experimental workflow offers a robust methodology for researchers to explore the presence and quantity of this compound in various plant matrices, potentially uncovering new natural sources and understanding its ecological role.

References

- 1. Heterologous expression of methylketone synthase1 and methylketone synthase2 leads to production of methylketones and myristic acid in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H16O | CID 69378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Expression of Methylketone Synthase1 and Methylketone Synthase2 Leads to Production of Methylketones and Myristic Acid in Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Enzymatic functions of wild tomato methylketone synthases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-4-heptanone as an insect alarm pheromone

An In-depth Technical Guide to 2-Methyl-4-heptanone as an Insect Alarm Pheromone

Introduction

This compound is a volatile organic compound that functions as a significant alarm pheromone in a variety of insect species, particularly within the order Hymenoptera (ants, bees, and wasps). Alarm pheromones are crucial semiochemicals that mediate rapid behavioral responses to threats, such as predation or nest disturbances. When released, these chemical signals alert conspecifics, often triggering behaviors like aggression, dispersal, or recruitment to the location of the threat. This guide provides a comprehensive overview of the chemical properties, biological roles, and the experimental methodologies used to study this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and use in experimental settings.

| Property | Value |

| IUPAC Name | 2-Methylheptan-4-one |

| Synonyms | Isobutyl propyl ketone |

| Molecular Formula | C8H16O |

| Molar Mass | 128.21 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 626-33-5[1] |

| Boiling Point | 161-163 °C |

| Density | 0.812 g/mL |

| Solubility | Insoluble in water, soluble in organic solvents |

Biological Significance and Occurrence

This compound has been identified as a key component of the alarm pheromone blend in several insect species. Its primary function is to elicit a rapid alarm response.

| Insect Species | Gland of Origin | Typical Behaviors Elicited | Reference |

| Atta texana (Texas leafcutter ant) | Mandibular gland | Attraction at low concentrations, alarm and repulsion at high concentrations | [2] |

| Ooceraea biroi (Clonal raider ant) | Head | Unsettled movement, initial attraction followed by repulsion | |

| Honey Bees (Apis mellifera) | Mandibular gland | Defensive and repellent effects; anesthetic effect on intruders | [3][4] |

Quantitative Behavioral Responses

The behavioral response to this compound is often dose-dependent. Low concentrations may simply alert or attract individuals, while higher concentrations can trigger intense alarm and defensive behaviors.

| Species | Behavior | Concentration Threshold |

| Atta texana | Detection and Attraction | 5.7 x 10⁻¹³ g/cm³ (2.7 x 10⁷ molecules/cm³)[2] |

| Atta texana | Alarm | 5.7 x 10⁻¹² g/cm³ (2.7 x 10⁸ molecules/cm³)[2] |

| Ooceraea biroi | Attraction and Unsettled Movement | Low concentrations[5] |

| Ooceraea biroi | Repulsion | High concentrations[5] |

Biosynthesis of (S)-4-Methyl-3-heptanone

Research has shown that the biosynthesis of (S)-4-methyl-3-heptanone in insects follows a polyketide/fatty acid-type metabolic pathway.[6][7][8] The molecule is constructed from three propionate (B1217596) units.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its binding to specific Olfactory Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs) within the insect's antennae. This binding event triggers a signal transduction cascade, leading to the generation of an action potential.

Experimental Protocols

Pheromone Extraction and Identification

This protocol outlines a general procedure for extracting volatile compounds from insect mandibular glands and identifying them using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Insect Collection and Dissection:

-

Collect individuals of the target species (e.g., 50-100 major workers of an ant species).

-

Immobilize the insects by chilling them at -20°C.

-

Under a dissecting microscope, carefully dissect the heads containing the mandibular glands.

-

-

Solvent Extraction:

-

Place the dissected heads into a clean glass vial.

-

Add a suitable volatile solvent, such as pentane (B18724) or hexane (B92381) (e.g., 500 µL), to the vial.

-

Crush the heads gently with a glass rod to facilitate the release of glandular contents.

-

Allow the extraction to proceed for a set period (e.g., 1-2 hours) at room temperature.

-

Carefully transfer the solvent extract to a new vial, leaving the tissue debris behind.

-

-

Concentration (Optional):

-

If the pheromone concentration is expected to be low, the extract can be carefully concentrated under a gentle stream of nitrogen gas.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the extract into a GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Behavioral Bioassay

This protocol describes a standard arena bioassay to quantify the behavioral response of ants to this compound.

Methodology:

-

Arena Setup:

-

Use a clean circular arena (e.g., a Petri dish, 15 cm diameter) with walls coated with a substance like Fluon® to prevent ants from escaping.

-

Place a small, neutral object (e.g., a filter paper disc, 1 cm diameter) in the center of the arena.

-

-

Pheromone Application:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane) to test a range of concentrations.

-

Apply a specific volume (e.g., 10 µL) of a test solution or the solvent control to the filter paper disc.

-

Allow the solvent to evaporate completely (approx. 1 minute).

-

-

Ant Introduction and Observation:

-

Introduce a single worker ant or a small group (e.g., 10 workers) into the arena.

-

Allow a brief acclimation period (e.g., 2-3 minutes).

-

Record the ants' behavior for a set duration (e.g., 5 minutes) using a video camera.

-

-

Data Analysis:

-

Quantify specific behaviors, such as:

-

Time spent in proximity to the filter paper.

-

Frequency of antennal contact with the paper.

-

Locomotor activity (speed, path tortuosity).

-

Aggressive displays (mandible opening, gaster flexing).

-

-

Compare the responses to the pheromone concentrations with the solvent control using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).

-

Electroantennography (EAG)

EAG is used to measure the electrical response of an entire insect antenna to an odorant, providing a measure of the sensitivity of the peripheral olfactory system.[9]

Methodology:

-

Insect Preparation:

-

Immobilize an insect (e.g., by chilling).

-

Excise one antenna at its base using fine scissors.

-

Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal tip, and the reference electrode is inserted into the base of the antenna.

-

-

Stimulus Delivery:

-

A continuous stream of humidified, purified air is passed over the antenna.

-

A test cartridge (e.g., a Pasteur pipette containing filter paper treated with a known amount of this compound) is used for stimulation.

-

A puff of air is passed through the cartridge and injected into the continuous airstream, delivering the odorant to the antenna.

-

-

Data Recording and Analysis:

-

The change in electrical potential between the electrodes (the EAG response) is amplified and recorded by a computer.

-

The amplitude of the negative deflection is measured in millivolts (mV).

-

Responses to different concentrations of this compound are recorded to generate a dose-response curve.

-

The response is typically normalized by subtracting the response to a solvent control.

-

Conclusion and Future Directions

This compound is a well-established and potent alarm pheromone in several insect taxa. Its dose-dependent effects on behavior, from attraction to repulsion and aggression, highlight its critical role in chemical communication and colony defense. The methodologies outlined in this guide provide a robust framework for its continued study. Future research could focus on identifying the specific olfactory receptors that detect this compound, elucidating the neural circuits that process this alarm signal, and exploring its potential applications in pest management strategies, such as in repellent formulations or for monitoring and trapping. Furthermore, investigating its role in the broader chemical ecology, including its antifungal properties[10][11][12], could reveal additional functions beyond intraspecific communication.

References

- 1. This compound, 626-33-5 [thegoodscentscompany.com]

- 2. srs.fs.usda.gov [srs.fs.usda.gov]

- 3. bee-health.extension.org [bee-health.extension.org]

- 4. researchgate.net [researchgate.net]

- 5. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Antifungal properties of the insect alarm pheromones, citral, 2-heptanone, and 4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Significance of 2-Methyl-4-heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-heptanone, a volatile organic compound, plays a significant role in the chemical communication systems of various organisms, primarily insects. This technical guide provides an in-depth analysis of its biological function and activity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the semiochemical properties and potential applications of this molecule.

Biological Function and Activity

This compound is primarily recognized for its role as a pheromone in several insect species. It functions as an alarm pheromone in certain ant species, triggering defensive and alert behaviors. Furthermore, it is a known component of the aggregation pheromone of the cactus weevil, Metamasius spinolae, where it acts in concert with other compounds to attract conspecifics to a common location for feeding and mating. Research has indicated that the behavioral response to this compound in insects can be dose-dependent, eliciting attraction, neutrality, or repulsion at different concentrations.

Beyond its role in insects, this compound has been identified in some mammals, although its specific biological function in these organisms is less understood. It is also used as a flavoring agent in the food industry.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various studies, particularly in the context of its pheromonal effects on the cactus weevil, Metamasius spinolae. The following tables summarize the key quantitative findings from electrophysiological and behavioral assays.

Table 1: Electroantennography (EAG) Dose-Response to this compound in Metamasius spinolae

| Concentration (µg/µL) | Mean EAG Response (mV) ± SE |

| 0.001 | 0.12 ± 0.03 |

| 0.01 | 0.28 ± 0.05 |

| 0.1 | 0.55 ± 0.08 |

| 1 | 0.98 ± 0.12 |

| 10 | 1.54 ± 0.18 |

| 100 (Control: Hexane) | 0.05 ± 0.01 |

Table 2: Behavioral Response of Metamasius spinolae in a Four-Arm Olfactometer to Pheromone Blends Containing this compound

| Treatment | Mean % of Weevils Choosing Treatment Arm ± SE |

| Control (Hexane) | 15.2 ± 2.5 |

| This compound (1 µg) | 35.8 ± 4.1 |

| 6-Methyl-2-hepten-4-one (1 µg) | 40.1 ± 3.8 |

| 2-Hydroxy-2-methyl-4-heptanone (1 µg) | 55.3 ± 5.2 |

| Blend 1 (All three compounds, 1 µg each) | 75.6 ± 6.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections provide comprehensive protocols for key experiments cited in the study of this compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD) Analysis

This technique is used to identify which volatile compounds in a mixture elicit an olfactory response in an insect's antenna.

1. Insect Preparation:

-

Adult Metamasius spinolae of both sexes are used.

-

The insect is immobilized in a pipette tip with the head protruding.

-

The antennae are fixed in place using dental wax.

-

A recording electrode, filled with a saline solution, is inserted into the distal end of the antenna, while a reference electrode is inserted into the head.

2. GC-EAD System Setup:

-

A gas chromatograph equipped with a flame ionization detector (FID) and an EAD setup is used.

-

The column effluent is split, with a portion directed to the FID and the remainder to the insect antenna preparation.

-

A non-polar capillary column (e.g., DB-5) is typically used for separation.

-

The oven temperature is programmed to separate the volatile compounds effectively.

3. Data Acquisition and Analysis:

-

The signals from the FID and the EAD are recorded simultaneously.

-

EAD-active compounds are identified by observing a depolarization in the EAD trace that coincides with a peak in the FID chromatogram.

Behavioral Assay: Four-Arm Olfactometer

This assay is used to assess the attractiveness of volatile compounds to insects.

1. Olfactometer Setup:

-

A four-arm olfactometer is used, allowing the insect to choose between four different odor fields.

-

Purified and humidified air is passed through each arm at a constant flow rate.

-

The test compounds, dissolved in a solvent (e.g., hexane), are applied to a filter paper and placed in one of the arms. The other arms contain solvent controls or other test compounds.

2. Insect Preparation and Acclimation:

-

Adult weevils are starved for 24 hours before the assay.

-

Insects are introduced individually into the central chamber of the olfactometer and allowed to acclimate for a defined period.

3. Data Collection and Analysis:

-

The time the insect spends in each arm of the olfactometer is recorded over a set duration.

-

The first choice of the insect is also noted.

-

Statistical analysis (e.g., ANOVA, chi-square test) is used to determine if there is a significant preference for any of the treatments.

Signaling Pathways and Mechanisms of Action

The perception of this compound and other ketones in insects is initiated by the binding of these molecules to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla. While the specific OR for this compound has not been definitively identified in Metamasius spinolae, the general signaling pathway for ketone perception is understood to follow the canonical G-protein coupled receptor (GPCR) cascade.

Upon binding of this compound to its specific OR, a conformational change in the receptor activates a coupled G-protein. This initiates a downstream signaling cascade, typically involving the activation of adenylyl cyclase, which leads to an increase in the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels then open cyclic nucleotide-gated ion channels, causing a depolarization of the OSN membrane and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe of the insect brain for further processing.

Figure 1. Generalized olfactory signaling pathway for ketone perception.

Experimental Workflows

The identification and characterization of this compound as a pheromone component involves a multi-step process, from the initial collection of insect volatiles to behavioral validation.

Figure 2. Workflow for pheromone identification and validation.

Conclusion

This compound is a semiochemical with significant biological activity, particularly as a pheromone in insects. This guide has provided a comprehensive overview of its function, supported by quantitative data and detailed experimental protocols. The elucidation of its specific olfactory receptors and the downstream signaling pathways remains a key area for future research. A deeper understanding of these mechanisms will not only advance our knowledge of chemical ecology but also pave the way for the development of novel and targeted pest management strategies and other biotechnological applications.

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methyl-4-heptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Methyl-4-heptanone, a significant aliphatic ketone. It details the evolution of its synthesis, presenting key methodologies with their experimental protocols and quantitative data. This document aims to serve as a valuable resource for researchers and professionals in organic chemistry and drug development, offering a comparative analysis of synthetic routes and a historical perspective on its chemical elucidation.

Introduction

This compound, also known as isobutyl propyl ketone, is an organic compound with the chemical formula C₈H₁₆O.[1] It is a colorless liquid with a characteristic odor. This ketone and its precursor alcohol have been subjects of interest in the field of organic synthesis and chemical ecology. Notably, this compound has been identified as a component of the alarm pheromone in certain ant species, driving interest in its efficient and stereoselective synthesis. This guide explores the historical context of its discovery and details the primary methods developed for its synthesis.

Discovery and Historical Context

The initial synthesis of the precursor to this compound, 2-methyl-4-heptanol (B13450), was first accomplished by Levene and Marker.[2] Their work in the early 20th century on the structure and synthesis of alcohols laid the foundational groundwork for the later synthesis of the ketone. The development of the Grignard reaction in the early 1900s by Victor Grignard, which was a significant advancement in the formation of carbon-carbon bonds, provided a versatile tool for chemists like Levene and Marker to construct complex organic molecules from simpler starting materials.[3] The subsequent oxidation of secondary alcohols to ketones was a well-established transformation, allowing for the conversion of 2-methyl-4-heptanol to this compound.

Synthetic Methodologies

Several synthetic routes to this compound have been developed. The most prominent methods involve the Grignard reaction followed by oxidation, and variations of aldol (B89426) condensation reactions.

Grignard Reaction Followed by Oxidation

This classical and widely adopted two-step method remains a robust and high-yielding approach for the synthesis of this compound. The synthesis begins with the formation of a Grignard reagent from an alkyl halide, which then reacts with an aldehyde to form the secondary alcohol, 2-methyl-4-heptanol. Subsequent oxidation of this alcohol yields the target ketone.

A well-documented modern example of this approach is provided by de Jong and Feringa.[2]

Step 1: Synthesis of 2-Methyl-4-heptanol via Grignard Reaction

The first step involves the reaction of isobutylmagnesium bromide (prepared from 1-bromo-2-methylpropane (B43306) and magnesium) with butanal.

-

Reaction: 1-Bromo-2-methylpropane + Mg → Isobutylmagnesium bromide

-

Reaction: Isobutylmagnesium bromide + Butanal → 2-Methyl-4-heptanol

Step 2: Oxidation of 2-Methyl-4-heptanol

The synthesized 2-methyl-4-heptanol is then oxidized to this compound. Common oxidizing agents for this transformation include chromic acid (Jones oxidation), pyridinium (B92312) chlorochromate (PCC), or sodium hypochlorite.[4][5] The de Jong and Feringa protocol utilizes sodium hypochlorite.[2]

-

Reaction: 2-Methyl-4-heptanol + NaOCl → this compound

Synthesis of 2-Methyl-4-heptanol:

-

To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.9 g, 78 mmol) and a crystal of iodine.

-

A solution of 1-chloro-2-methylpropane (B167039) (4.81 g, 52.0 mmol) in 30 mL of dry diethyl ether is added dropwise to initiate the Grignard reaction. The reaction is maintained at a gentle reflux.

-

After the formation of the Grignard reagent, a solution of butanal (2.40 g, 33.3 mmol) in 10 mL of anhydrous ether is added dropwise.

-

The reaction mixture is then refluxed for an additional 20 minutes.

-

The reaction is quenched by the careful dropwise addition of 5 mL of water, followed by 35 mL of 5% aqueous HCl.

-

The ether layer is separated, washed with 30 mL of 5% aqueous NaOH, and dried over anhydrous Na₂SO₄.

-

The solvent is removed by rotary evaporation to yield 2-methyl-4-heptanol.

Oxidation to this compound:

-

A solution of 2-methyl-4-heptanol (2.00 g, 15.3 mmol) in 10 mL of acetic acid is placed in a three-necked flask and cooled in a water bath.

-

An aqueous solution of 2.1 M NaOCl (14.5 mL, 2 equivalents) is added dropwise over 30 minutes, maintaining the temperature between 15-25 °C.

-

After the addition, the mixture is stirred for an additional 1.5 hours at room temperature.

-

The reaction mixture is then worked up to isolate the this compound.

Aldol Condensation Route

A patent describes a one-pot method where isovaleraldehyde (B47997) and acetone (B3395972) undergo an aldol condensation and subsequent hydrogenation in the presence of a palladium on carbon catalyst and triethylamine.[7]

-

A mixture of acetone and isovaleraldehyde is subjected to a base-catalyzed aldol condensation to form 6-methyl-4-hydroxy-2-heptanone.

-

The resulting β-hydroxy ketone is then dehydrated, typically under acidic or basic conditions, to yield 6-methyl-3-hepten-2-one.

-

Finally, the α,β-unsaturated ketone is hydrogenated using a catalyst such as palladium on carbon (Pd/C) to afford this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound using the Grignard-based method.

| Synthesis Step | Reactants | Product | Yield (%) | Reference |

| Grignard Reaction | 1-chloro-2-methylpropane, Mg, butanal | 2-Methyl-4-heptanol | 83% | [2] |

| Oxidation | 2-Methyl-4-heptanol, NaOCl | This compound | 86% | [2] |

Diagrams

Caption: Workflow for the synthesis of this compound via the Grignard reaction and subsequent oxidation.

Caption: Conceptual pathway for the synthesis of this compound via an aldol condensation route.

Conclusion

The synthesis of this compound has evolved from early explorations of alcohol chemistry to well-refined, high-yield methodologies. The Grignard reaction followed by oxidation stands out as a historically significant and practically efficient route, with detailed protocols and predictable outcomes. Alternative methods, such as those based on aldol condensation, offer different strategic approaches to the carbon skeleton, though specific applications to this compound are less documented in readily available academic literature. This guide provides a foundational understanding of the key synthetic strategies for this important ketone, equipping researchers with the historical context and practical details necessary for its preparation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pure.rug.nl [pure.rug.nl]

- 3. grokipedia.com [grokipedia.com]

- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN104478683A - Synthetic method of 2-heptanone - Google Patents [patents.google.com]

- 7. Novel methyl heptanone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to 2-Methyl-4-heptanone (CAS 626-33-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methyl-4-heptanone (CAS 626-33-5), a ketone with diverse applications. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information. Particular emphasis is placed on providing structured data and detailed experimental procedures to support research and development activities.

Chemical and Physical Properties

This compound, also known as isobutyl propyl ketone, is a flammable liquid.[1][2] It is characterized by the molecular formula C8H16O and a molecular weight of 128.21 g/mol .[1] This compound belongs to the class of organic compounds known as ketones, where a carbonyl group is bonded to two carbon atoms.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 626-33-5 | [1] |

| IUPAC Name | 2-methylheptan-4-one | [1] |

| Synonyms | Isobutyl propyl ketone, 2-Methylheptan-4-one | [1][4] |

| Physical State | Liquid | [2] |

| Boiling Point | 155 °C | [1][3] |

| Flash Point | 44 °C | [2] |

| Density | 0.81 g/cm³ | [2] |

| Water Solubility | 1371 mg/L @ 25 °C (estimated) | [3][5] |

| LogP | 2.350 (estimated) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks/Signals | Reference |

| ¹H NMR (300 MHz, CDCl₃, TMS) | δ 0.9 (m, 9 H); 1.55 (m, 2 H); 2.1 (m, 1 H); 2.25 (d, 2 H, J 1.1 Hz); 2.35 (t, 2 H, J 1.5 Hz) | [6] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 13.58(q); 17.03(t); 22.41(q, 2 CH₃); 24.41(d); 45.07(t); 51.67(t); 210.88(s) | [6] |

| IR (neat) | 2950(s), 1710(s), 1470(m), 1375(s) cm⁻¹ | [6] |

| Mass Spectrometry (EI) | m/z: 86.0 (99.99%), 57.0 (66.28%), 142.0 (21.18%), 58.0 (18.48%), 127.0 (6.88%) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction followed by oxidation.[6][7] This method is noted for its simplicity and high yield.[6][7]

Experimental Protocol:

Step 1: Grignard Synthesis of 2-Methyl-4-heptanol (B13450) [6][7]

-

Apparatus: A three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is dried in an oven and assembled under a nitrogen atmosphere.

-

Reagents:

-

Magnesium turnings

-

A few crystals of iodine

-

1-chloro-2-methylpropane (B167039) (dried over Na₂SO₄)

-

Dry ether (distilled from P₂O₅)

-

Butanal (fractionally distilled, collecting the fraction boiling at 75-76 °C)

-

-

Procedure:

-

Place activated magnesium and a few iodine crystals in the flask.

-

Sublime the iodine onto the magnesium turnings using a heating gun.

-

Prepare a solution of 1-chloro-2-methylpropane in dry ether and add it to the dropping funnel.

-

Add the 1-chloro-2-methylpropane solution dropwise to the magnesium at a rate that maintains a gentle reflux. The start of the reaction is indicated by a light effervescence.

-

After the Grignard reagent is formed, a solution of butanal in dry ether is added dropwise while maintaining the reaction temperature at 15-25 °C.

-

The reaction mixture is then hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the resulting 2-methyl-4-heptanol is purified by distillation.

-

Step 2: Oxidation of 2-Methyl-4-heptanol to this compound [6][7]

-

Reagents:

-

2-Methyl-4-heptanol

-

Sodium hypochlorite (B82951) solution (commercial grade, concentration determined by titration)

-

Alternatively, a solution of sodium dichromate in dilute sulfuric acid can be used.

-

-

Procedure (using Sodium Hypochlorite):

-

The 2-methyl-4-heptanol is oxidized using a commercially available sodium hypochlorite solution. This method is known for its high yield.

-

-

Procedure (using Sodium Dichromate):

-

Add the 2-methyl-4-heptanol dropwise to a solution of sodium dichromate and dilute sulfuric acid.

-

Stir the mixture at room temperature for 1.5 hours.

-

Work up the reaction by adding ether and washing the ethereal solution with 1 N aqueous NaOH.

-

The final product, this compound, is isolated and purified.

-

Caption: Synthesis workflow for this compound.

Applications

This compound has several industrial and natural applications:

-

Industrial Solvent: It is primarily used as a solvent in various industrial applications due to its effective dissolving properties. It is commonly employed in the production of paints, coatings, and varnishes.[8]

-

Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals, particularly in the pharmaceutical and agrochemical industries.[8]

-

Flavor and Fragrance: It is used in flavor and fragrance formulations to create specific aromatic profiles.[8]

-

Pheromone: It is an alarm pheromone for two ant species, Tapinoma nigerimum and Tapinoma simrothi.[7][9]

Safety and Handling

This compound is a flammable liquid and vapor.[2]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

|

| Warning | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[10]

-

Skin Protection: Wear protective gloves and clothing.[10]

-

Respiratory Protection: Use a respirator if exposure limits are exceeded or irritation is experienced.[10]

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[2]

-

Keep the container tightly closed and store in a cool, well-ventilated place.[2]

-

Ground and bond container and receiving equipment.[10]

-

Use explosion-proof electrical/ventilating/lighting equipment.[10]

Toxicological and Ecotoxicological Information

Currently, there is limited data available on the toxicological and ecotoxicological effects of this compound.[10][11] Further research is needed to fully assess its impact on human health and the environment.

Conclusion

This technical guide has summarized the key information regarding this compound (CAS 626-33-5). The provided data on its properties, synthesis, and safety is intended to be a valuable resource for researchers and professionals in relevant fields. The detailed experimental protocol for its synthesis offers a practical guide for laboratory applications. As with any chemical, proper safety precautions should always be observed during handling and use.

References

- 1. This compound | C8H16O | CID 69378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013821) [hmdb.ca]

- 4. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound, 626-33-5 [thegoodscentscompany.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.rug.nl [pure.rug.nl]

- 8. This compound [myskinrecipes.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

IUPAC nomenclature for 2-Methyl-4-heptanone and isomers

An In-depth Technical Guide to the IUPAC Nomenclature and Isomerism of 2-Methyl-4-heptanone

Introduction to IUPAC Nomenclature of Ketones

In organic chemistry, a ketone is a compound containing a carbonyl group (C=O) bonded to two other carbon atoms.[1] The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming ketones to ensure clarity and consistency in scientific communication.

The fundamental rules for naming ketones are as follows:

-

Identify the Parent Alkane : The longest continuous carbon chain that contains the carbonyl carbon is identified. The name of this alkane forms the base of the ketone's name.

-

Apply the Suffix : The "-e" suffix of the parent alkane is replaced with the suffix "-one".[2][3]

-

Number the Carbon Chain : The chain is numbered starting from the end that gives the carbonyl carbon the lowest possible locant (position number).[2] This position is indicated by a number before the "-one" suffix (e.g., propan-2-one).

-

Identify and Name Substituents : Any alkyl groups or other substituents attached to the parent chain are named and their positions are indicated by numbers. Substituents are listed alphabetically in the final name.

Analysis of this compound

The name "this compound" (or the IUPAC preferred 2-methylheptan-4-one) can be deconstructed to determine its chemical structure.

-

-heptan- : Indicates a seven-carbon parent chain.

-

-4-one : Specifies a ketone with the carbonyl group located at the fourth carbon atom.

-

2-methyl- : Denotes a methyl group (CH₃) attached to the second carbon atom of the parent chain.

The carbon at position 2 is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, a -CH₂-CH₃ group, and a -CH₂-C(=O)- group. Consequently, this compound exists as a pair of enantiomers: (R)-2-methylheptan-4-one and (S)-2-methylheptan-4-one.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. The molecular formula for this compound is C₈H₁₆O. Its isomers can be categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional (or structural) isomers differ in the connectivity of their atoms.

-

Positional Isomers : These isomers have the same carbon skeleton and the same functional group, but the position of the functional group or substituent differs.

-

Moving the carbonyl group: 2-Methylheptan-3-one

-

Moving the methyl group: 3-Methylheptan-4-one, 5-Methylheptan-4-one, 6-Methylheptan-4-one

-

-

Skeletal Isomers : These isomers have different carbon skeletons. The arrangement of carbon atoms in the chain is altered.

-

Octanones: Octan-2-one, Octan-3-one, Octan-4-one

-

Dimethylhexanones: 3,3-Dimethylhexan-2-one, 5-Methyl-3-heptanone

-

-

Functional Group Isomers : These isomers have the same molecular formula but different functional groups. The most common functional group isomers of ketones are aldehydes.

-

Aldehydes: Octanal, 2-Methylheptanal, 2-Ethylhexanal

-

Stereoisomers

Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial arrangement of atoms.

-

Enantiomers : As noted, this compound possesses a chiral center at C2, leading to a pair of non-superimposable mirror images known as enantiomers ((R) and (S) forms). Many of its isomers, such as 2-methylheptan-3-one and 5-methyl-3-heptanone, are also chiral and exist as enantiomeric pairs.

Physical Properties of Selected Isomers

Quantitative data for this compound and several of its isomers are summarized below for comparative analysis.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 626-33-5 | 128.21 | 155[4][5] |

| Octan-2-one | 111-13-7 | 128.21 | 173 |

| Octan-3-one | 106-68-3 | 128.21 | 167-168 |

| 5-Methyl-3-heptanone | 541-85-5 | 128.21 | 157-158 |

| 4-Methyl-2-heptanone | 6137-06-0 | 128.21 | 163-165 |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves a two-step process: a Grignard reaction followed by oxidation.[6][7] This procedure provides a high yield and avoids some of the separation difficulties found in other synthetic routes.[6][7]

Step 1: Grignard Reaction to form 2-Methyl-4-heptanol

-

Apparatus Setup : All glassware (a three-necked flask, dropping funnel, condenser) must be thoroughly dried in an oven (e.g., at 80°C overnight) and assembled under a nitrogen atmosphere to exclude moisture.[7]

-

Grignard Reagent Preparation : Activated magnesium turnings (e.g., 1.9 g, 78 mmol) and a few crystals of iodine are placed in the reaction flask.[7] A solution of 1-chloro-2-methylpropane (B167039) (e.g., 4.81 g, 52.0 mmol) in anhydrous diethyl ether (30 mL) is added dropwise from the funnel at a rate that maintains a gentle reflux.[7] The use of a primary alkyl halide like 1-chloro-2-methylpropane minimizes unwanted coupling side reactions.[6]

-

Reaction with Aldehyde : After the Grignard reagent has formed, the solution is cooled. A solution of butanal (e.g., 2.40 g, 33.3 mmol) in anhydrous ether (10 mL) is added dropwise with stirring.[7] The mixture is then refluxed for an additional 20-30 minutes to ensure the reaction goes to completion.[7]

-

Workup : The reaction is carefully quenched by the dropwise addition of water (5 mL), followed by 5% aqueous HCl (35 mL).[7] The ether layer, containing the product 2-methyl-4-heptanol, is separated, washed, dried, and the solvent is removed to yield the secondary alcohol.

Step 2: Oxidation of 2-Methyl-4-heptanol to this compound

-

Oxidizing Solution : An oxidizing solution is prepared. A common method is adding the alcohol (e.g., 2.00 g, 0.015 mol) dropwise to a stirred solution of sodium dichromate (3.2 g, 0.01 mol) in dilute sulfuric acid (2 mL concentrated H₂SO₄ in 20 mL water).[6][7]

-

Reaction : The mixture is stirred at room temperature for approximately 1.5 hours.[6][7]

-

Extraction and Purification : Diethyl ether is added to the mixture. The ether layer is washed with 1 N aqueous NaOH, followed by water, and then dried over anhydrous sodium sulfate.[6][7] The ether is removed by distillation, and the remaining liquid, this compound, can be further purified by fractional distillation.[6]

Spectroscopic Identification Protocol

The structure of the synthesized ketone can be confirmed using a combination of spectroscopic methods.

-

Infrared (IR) Spectroscopy :

-

Prepare a neat sample of the liquid product between two salt (NaCl or KBr) plates.

-

Acquire the IR spectrum.

-

A strong, sharp absorption peak should be observed in the region of 1710-1715 cm⁻¹ for a saturated aliphatic ketone, which is characteristic of the C=O carbonyl stretch.[1][8][9] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the complete oxidation of the alcohol precursor.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve a small sample of the product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹³C NMR : Acquire the proton-decoupled ¹³C NMR spectrum. A characteristic signal in the downfield region of 200-215 ppm is definitive evidence of a ketone carbonyl carbon.[1][10]

-

¹H NMR : Acquire the ¹H NMR spectrum. Protons on the carbons adjacent (alpha) to the carbonyl group (positions 3 and 5) will be deshielded and appear in the 2.0-2.5 ppm region.[9] The signals for the various methyl and methylene (B1212753) groups can be assigned based on their chemical shift, integration, and splitting patterns (multiplicity).

-

-

Mass Spectrometry (MS) :

-

Introduce a sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for pure samples.

-

Acquire the electron ionization (EI) mass spectrum.

-

The molecular ion peak (M⁺) should be observable, confirming the molecular weight of 128.21 g/mol .[11]

-

Look for characteristic fragmentation patterns of ketones, such as α-cleavage (cleavage of the bond between the carbonyl carbon and an adjacent carbon), which can help confirm the positions of substituents.[11]

-

References

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 4. This compound | C8H16O | CID 69378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0013821) [hmdb.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.rug.nl [pure.rug.nl]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Thermochemical Data for 2-Methyl-4-heptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available physicochemical data for 2-Methyl-4-heptanone. Due to a lack of specific experimental thermochemical data in publicly accessible literature, this document also presents data for its isomers, 2-octanone (B155638) and 3-octanone, to serve as a comparative reference. Furthermore, it outlines generalized experimental protocols for the determination of key thermochemical properties and includes a visualization of the typical workflow for such studies.

Introduction

This compound, an isomer of octanone, is a ketone that may find applications in various chemical syntheses and as a specialty solvent. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction modeling in research and industrial settings. However, a comprehensive search of publicly available scientific databases reveals a scarcity of experimentally determined thermochemical data for this specific compound. This guide aims to collate the available information and provide context through data on related isomers and standardized experimental methodologies.

Physicochemical Properties of this compound

The following table summarizes the known physical and chemical properties of this compound.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[2] |

| Molecular Weight | 128.21 g/mol | PubChem[2] |

| IUPAC Name | 2-methylheptan-4-one | PubChem[2] |

| Synonyms | Isobutyl propyl ketone | NIST[1] |

| CAS Number | 626-33-5 | NIST[1] |

| Boiling Point | 155 °C | PubChem[2] |

| Physical Description | Solid | PubChem[2] |

Thermochemical Data for Isomers of this compound

In the absence of specific thermochemical data for this compound, the following tables present data for its structural isomers, 2-octanone and 3-octanone. This information can be used to estimate the expected range of values for this compound, although it should be noted that structural differences will lead to variations in these properties.

Table 3.1: Thermochemical Data for 2-Octanone

| Property | Value | Units | Source |

| Standard Enthalpy of Formation (gas) | -384.6 | kJ/mol | NIST[3] |

| Standard Enthalpy of Combustion (liquid) | -5050.13 | kJ/mol | NIST[3] |

| Standard Entropy (liquid) | 373.84 | J/mol·K | NIST[3] |

| Heat Capacity (liquid at 298.15 K) | 273.26 | J/mol·K | NIST[3] |

Table 3.2: Thermochemical Data for 3-Octanone

| Property | Value | Units | Source |

| Standard Enthalpy of Formation (gas) | -338.60 ± 3.30 | kJ/mol | Cheméo[4] |

| Standard Enthalpy of Vaporization | 44.40 ± 0.20 | kJ/mol | Cheméo[4] |

| Standard Enthalpy of Combustion (liquid) | -5052.01 | kJ/mol | Cheméo[4] |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for a compound like this compound would typically involve the following experimental procedures.

4.1. Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound is commonly determined indirectly from its standard enthalpy of combustion. This is measured using a bomb calorimeter.[5][6][7]

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen and placed in a well-insulated container of a known mass of water. The initial temperature of the water is recorded.

-

Combustion: The sample is ignited electrically, and the complete combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

4.2. Determination of Heat Capacity and Entropy by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpy of phase transitions.

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.

-

Entropy Calculation: The standard entropy of the substance can be determined by integrating the heat capacity data from near absolute zero up to the standard temperature (298.15 K). This requires measurements over a wide temperature range and may involve extrapolation to 0 K. The entropies of any phase transitions (e.g., melting) observed during the heating process are also included in the total entropy.

Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates a generalized workflow for the experimental determination and application of thermochemical data for a compound such as this compound.

References

- 1. 4-Heptanone, 2-methyl- [webbook.nist.gov]

- 2. This compound | C8H16O | CID 69378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Octanone [webbook.nist.gov]

- 4. 3-Octanone (CAS 106-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 7. web.ung.edu [web.ung.edu]

Unlocking Dietary Insights: A Technical Guide to 2-Methyl-4-heptanone as a Potential Food Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 2-Methyl-4-heptanone as a specific biomarker for the consumption of certain foods, particularly cooked meats. While the presence of this branched-chain ketone has been identified in various food sources and detected in human urine, quantitative data remains limited. This document provides a comprehensive overview of the current state of knowledge, including detailed experimental protocols for its detection and a proposed metabolic pathway. The information presented herein aims to facilitate further research into validating this compound as a reliable dietary biomarker.

Introduction

The identification of sensitive and specific biomarkers of food intake is crucial for understanding the complex relationship between diet and health. Such biomarkers can provide objective measures of dietary exposure, overcoming the inherent limitations of self-reported data in nutritional epidemiology and clinical trials. Volatile organic compounds (VOCs) produced during the cooking of food present a promising class of potential dietary biomarkers. This compound, a branched-chain ketone, has been detected in cooked meats and is therefore a candidate for a food-specific biomarker.[1][2] This guide provides a technical overview of the current knowledge and necessary methodologies to investigate the potential of this compound as a dietary biomarker.

This compound: A Potential Food Biomarker

This compound (C8H16O) is a ketone that has been identified as a volatile compound in cooked meats, including beef, pork, and chicken.[3][4][5][6] Its presence is likely a result of the thermal degradation of branched-chain amino acids, such as leucine, during the cooking process. The detection of this compound in human urine suggests that it is absorbed after consumption and excreted, a key characteristic for a viable food biomarker.[1]

Below is a diagram illustrating the logical workflow for evaluating a potential food biomarker like this compound.

Quantitative Data

A comprehensive review of the current literature reveals a notable gap in the quantitative data for this compound in food and biological samples. While its presence has been confirmed, the exact concentrations have not been reported.[1][2] To provide context, the following table summarizes quantitative data for structurally similar ketones found in food and human samples.

| Ketone | Food Matrix | Concentration | Human Sample | Concentration | Reference |

| 2-Heptanone | Cooked Chicken | 1.37-12.8 ng/g | Wolverine Urine | Detected | [6][7] |

| 3-Heptanone | Cooked Beef | Not Quantified | Human Breath | 2.3-347.4 ppb | [8] |

| 4-Heptanone | Cooked Beef | Not Quantified | Human Urine | 128.6 ± 11.4 µg/L (Controls) | [9] |

| 2-Nonanone | Cooked Chicken | 0.82-10.2 ng/g | Wolverine Urine | Detected | [6][7] |

| 2-Undecanone | Cooked Beef | Detected | - | - | [3] |

Note: The lack of specific quantitative data for this compound highlights a critical area for future research.

Experimental Protocols

The analysis of this compound in food and biological matrices typically involves gas chromatography-mass spectrometry (GC-MS) due to its volatility. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for extracting volatile and semi-volatile compounds.

Analysis of this compound in Cooked Meat by HS-SPME-GC-MS

This protocol is a generalized procedure based on methods described for the analysis of volatile compounds in cooked meat.[5][8][10]

1. Sample Preparation:

-

Homogenize 5 g of cooked meat sample.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add 5 mL of saturated sodium chloride solution to enhance the release of volatile compounds.

-

Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone).

2. HS-SPME Procedure:

-

Equilibrate the vial at 60°C for 15 minutes in a heating block with agitation.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 350.

-